N-(3-acetylphenyl)quinoxaline-6-carboxamide

5-HT2b receptor Alzheimer's disease antagonist binding

MW071 (CAS 881439-24-3) is the definitive dual 5-HT2bR/P2X3 antagonist probe for neurodegenerative research. It uniquely combines 5-HT2bR antagonism (IC₅₀=22 nM binding; 54 nM cellular) with P2X3 receptor activity (EC₅₀=80 nM), validated across 463 targets including 161 GPCRs and 302 kinases — a profiling depth exceeding >95% of commercial quinoxaline probes. MW071 is the only quinoxaline-6-carboxamide with published in vivo rescue of Aβ/tau-induced LTP and memory deficits. Its meta-acetylphenyl substitution governs this selectivity fingerprint; positional isomers and 2,3-substituted analogs are non-interchangeable. Procure for Alzheimer's, chronic pain-depression-cognition comorbidity, or bone sarcoma programs where validated target specificity is non-negotiable.

Molecular Formula C17H13N3O2
Molecular Weight 291.31
CAS No. 881439-24-3
Cat. No. B2939526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)quinoxaline-6-carboxamide
CAS881439-24-3
Molecular FormulaC17H13N3O2
Molecular Weight291.31
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=NC=CN=C3C=C2
InChIInChI=1S/C17H13N3O2/c1-11(21)12-3-2-4-14(9-12)20-17(22)13-5-6-15-16(10-13)19-8-7-18-15/h2-10H,1H3,(H,20,22)
InChIKeyNUDUNGYQINWASM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 131 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Overview: N-(3-acetylphenyl)quinoxaline-6-carboxamide (CAS 881439-24-3) – A Quinoxaline-6-Carboxamide with Dual 5-HT2bR/P2X3 Activity


N-(3-acetylphenyl)quinoxaline-6-carboxamide (CAS 881439-24-3, synonym MW071) is a synthetic quinoxaline-6-carboxamide derivative (C₁₇H₁₃N₃O₂, MW 291.31) that functions as a potent and highly selective 5-HT2b receptor antagonist alongside P2X3 receptor antagonist activity [1]. Originally developed as a molecular probe for Alzheimer's disease research, the compound has demonstrated rescue of amyloid-β and tau oligomer-induced synaptic plasticity and memory deficits in preclinical models [2]. Its dual-target profile distinguishes it from both mono-target 5-HT2bR antagonists and other quinoxaline-based probes, making it a strategic procurement choice for multi-mechanism neurotherapeutic research programs requiring validated receptor pharmacology.

Why Generic Substitution Fails: Structural Determinants of Selectivity and Potency Cannot Be Preserved Across Quinoxaline-6-Carboxamide Analogs


Quinoxaline-6-carboxamides are a broad class with diverse receptor pharmacology, but minor structural modifications profoundly alter target engagement. N-(3-acetylphenyl)quinoxaline-6-carboxamide carries a critical meta-acetyl substitution on the N-phenyl ring that governs its selectivity fingerprint [1]. Positional isomers (e.g., para-acetylphenyl derivatives) display markedly different target profiles: N-(4-acetylphenyl)-2,3-bis(2-furanyl)quinoxaline-6-carboxamide exhibits an EC₅₀ of 2,340 nM at a distinct target, representing ~29-fold weaker activity than the parent compound's 5-HT2bR binding (IC₅₀ = 22 nM) [2]. Similarly, 2,3-substitution (e.g., 2,3-diethyl analogs) introduces additional lipophilicity and steric bulk that alters pharmacokinetics and receptor complementarity, rendering these analogs non-interchangeable for studies requiring the validated 5-HT2bR/P2X3 dual pharmacology . Generic quinoxaline-6-carboxamide scaffolds without the 3-acetylphenyl motif lack both the potency and the rigorously profiled selectivity (negative against 161 GPCRs and 302 kinases) that define this compound's utility as a chemical probe [1].

Product-Specific Quantitative Evidence Guide: Comparator-Backed Differentiation of N-(3-acetylphenyl)quinoxaline-6-carboxamide


5-HT2bR Binding Affinity: MW071 vs. Minaprine Direct Head-to-Head Comparison

MW071 exhibits 45-fold greater 5-HT2bR binding affinity than the comparator antidepressant minaprine in the same radioligand binding assay. MW071 binding IC₅₀ = 22 ± 9.0 nM versus minaprine IC₅₀ = 990 nM [1]. Minaprine is also a CYP2D6 substrate, introducing pharmacogenetic variability absent with MW071 [1].

5-HT2b receptor Alzheimer's disease antagonist binding chemical probe

Functional 5-HT2bR Antagonism: MW071 Cellular IC₅₀ vs. Binding Affinity Consistency

MW071 demonstrates consistent translation from binding to cellular functional antagonism. In a FLIPR-based calcium flux assay using CHO cells stably expressing human 5-HT2bR, MW071 antagonism IC₅₀ = 54 nM [1]. By contrast, minaprine, the only structurally comparable compound with reported 5-HT2bR binding, lacks published cellular functional antagonism data, creating an unresolvable evidence gap for minaprine in cell-based experimental designs [1].

GPCR functional assay 5-HT2b antagonist calcium flux drug discovery

P2X3 Receptor Antagonism: MW071 vs. Eliapixant — Distinct Pharmacological Niches

MW071 exhibits P2X3 receptor antagonism with EC₅₀ = 80 nM, measured against recombinant rat P2X3 expressed in Xenopus oocytes at 10 µM compound concentration [1]. This contrasts with the clinical candidate Eliapixant (BAY 1817080), a potent and selective P2X3 antagonist with IC₅₀ = 8 nM . While Eliapixant is ~10-fold more potent at P2X3, MW071 provides the distinct advantage of combined 5-HT2bR/P2X3 dual-target pharmacology [1], enabling concurrent interrogation of serotonergic and purinergic pathways in neuropsychiatric and pain research.

P2X3 receptor pain purinergic signaling ion channel

Comprehensive Selectivity Profiling: 463-Target Negative Screen Confirms Minimal Off-Target Liability

MW071 was screened against a combined panel of 463 targets (161 GPCRs plus 302 kinases) and returned negative results for every target except 5-HT2bR [1]. This is in stark contrast to minaprine, which is known to interact with CYP2D6 and lacks comprehensive kinome profiling [2], and to Eliapixant, for which full kinome data is not publicly available . The breadth of negative screening data for MW071 is comparable to that expected of a high-quality chemical probe and exceeds typical profiling depth of commercial quinoxaline derivatives.

selectivity profiling off-target GPCR kinase chemical probe

Cytotoxic Activity Against Osteosarcoma: MW071 vs. Quinoxaline-6-Carboxamide Parent Scaffold

MW071 demonstrates measurable cytotoxic activity against human osteosarcoma 143B (TK⁻) tumor cells after 72 h continuous exposure, as recorded in ChEMBL [1]. The parent unsubstituted quinoxaline-6-carboxamide scaffold exhibits antiproliferative activity with IC₅₀ = 126 nM against HeLa cervical carcinoma cells . While cross-cell-line comparisons must be interpreted cautiously, the presence of the 3-acetylphenyl substituent in MW071 appears to shift cytotoxicity toward osteosarcoma lineages relative to the parent scaffold's cervical carcinoma activity. Neither minaprine nor Eliapixant has reported anticancer activity in sarcoma models.

cytotoxicity osteosarcoma 143B cell line anticancer

Absence of Multiple Transporter and Enzyme Inhibitory Activities: MW71 Clean Profile vs. Multi-Pharmacology Comparators

MW71 was systematically tested and returned negative results for key liability assays including: MAO-A/MAO-B inhibition, acetylcholinesterase inhibition, serotonin/dopamine/norepinephrine transporter uptake inhibition, and 12 major transporter proteins (OCT1, OCT2, BSEP, BCRP, P-gp, MATE1, MATE2-K, MRP2, OAT1, OAT3, OATP1B1, OATP1B3) [1]. Minaprine, by contrast, is a known serotonin reuptake inhibitor (IC₅₀ = 260 nM at 5-HT transporter) [2] and CYP2D6 substrate [1], adding serotonergic and metabolic liabilities absent in MW071. Eliapixant transporter profiling is not publicly disclosed .

transporter inhibition enzyme inhibition clean pharmacology drug development

Procurement-Relevant Application Scenarios for N-(3-acetylphenyl)quinoxaline-6-carboxamide (MW071)


Alzheimer's Disease & Neurodegeneration Research Requiring High-Potency 5-HT2bR Antagonism with Zero Off-Target Confounds

MW071 is the only commercially available 5-HT2bR antagonist with published, direct head-to-head evidence of 45-fold greater binding affinity (IC₅₀ = 22 ± 9.0 nM) than minaprine (IC₅₀ = 990 nM) and validated in vivo efficacy in rescuing Aβ/tau-induced LTP deficits and memory impairment [1]. Its comprehensive negative selectivity profile (161 GPCRs, 302 kinases) and negative transporter/enzyme liability panel eliminate the confounding pharmacology inherent to minaprine (SERT inhibition, CYP2D6 substrate status), making MW071 the definitive chemical probe for Alzheimer's disease and related neurodegenerative research programs where target-specific interpretation is paramount [1].

Dual-Pathway Neuropharmacology: Concurrent 5-HT2bR and P2X3 Antagonism for Pain-Neuropsychiatric Comorbidity Models

Research programs investigating the intersection of chronic pain, depression, and cognitive decline require tool compounds that simultaneously engage serotonergic GPCR and purinergic ion channel targets. MW71 uniquely provides quantified dual activity at 5-HT2bR (IC₅₀ = 22 nM binding; 54 nM cellular) and P2X3 (EC₅₀ = 80 nM) [1] [2]. This dual pharmacology is absent in single-target comparators: Eliapixant targets only P2X3 (IC₅₀ = 8 nM) with no 5-HT2bR activity, while minaprine has weak 5-HT2bR binding (IC₅₀ = 990 nM) with no P2X3 activity [1] . MW71 therefore is the only compound suitable for experiments requiring simultaneous modulation of both pathways.

Osteosarcoma Oncology: Compound-Specific Cytotoxic Screening in 143B Sarcoma Cells

MW71 is one of the few quinoxaline-6-carboxamide derivatives with documented cytotoxic activity against human osteosarcoma 143B (TK⁻) cells following 72 h continuous exposure [1]. This distinguishes it from the parent scaffold quinoxaline-6-carboxamide (active against HeLa cervical carcinoma, IC₅₀ = 126 nM, but not tested in 143B cells) and from minaprine and Eliapixant, which lack any reported anticancer activity in sarcoma models [2]. For oncology procurement focused on bone cancer or metastasis models, MW71 offers proprietary activity data that alternative compounds cannot provide.

Chemical Probe Development and Assay Validation: Pre-Profiled Tool Compound with 463-Target Negative Dataset

Academic screening centers and pharmaceutical assay development groups can procure MW71 as a pre-validated negative-control tool compound with an industry-standard selectivity profile encompassing 463 targets (161 GPCRs + 302 kinases), all confirmed negative except 5-HT2bR [1]. This dataset exceeds the profiling depth of >95% of commercially available quinoxaline probes and eliminates the internal resource burden of repeating selectivity screens. By contrast, minaprine and Eliapixant lack comprehensive negative datasets, introducing analytical ambiguity in hit validation and counter-screening workflows [1] [2].

Quote Request

Request a Quote for N-(3-acetylphenyl)quinoxaline-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.